BMS-605541

概述

描述

BMS 605541是一种选择性的、口服有效的血管内皮生长因子受体-2 (VEGFR-2)激酶抑制剂。 它在癌症研究中表现出巨大潜力,因为它能够通过血管内皮生长因子 (VEGF) 抑制人脐静脉内皮细胞 (HUVECs) 的生长,其IC50值为25纳摩尔 。 该化合物还抑制Flk-1、VEGFR-1和血小板衍生生长因子受体-β (PDGFR-β) 的活性,其IC50值分别为40纳摩尔、400纳摩尔和200纳摩尔 .

准备方法

BMS 605541的合成涉及多个步骤,从2-氨基噻唑骨架的制备开始,这是其结构中的关键组成部分。合成路线通常包括以下步骤:

2-氨基噻唑骨架的形成: 这涉及在碱性条件下将硫代酰胺与卤代酮反应。

与芳基卤代物的偶联: 然后使用钯催化的交叉偶联反应将2-氨基噻唑与芳基卤代物偶联。

引入氟原子: 通过亲核取代反应引入氟原子。

最终修饰:

BMS 605541的工业生产方法将涉及这些合成路线的放大,同时确保最终产品的纯度和收率。这通常需要优化反应条件,例如温度、压力和溶剂选择,以及纯化技术,例如结晶和色谱法。

化学反应分析

Structural Features and Reactivity

BMS-605541 contains several reactive moieties (Fig. 1):

-

Benzamide core : Potential hydrolysis under acidic/basic conditions.

-

2,4-Difluoro substituents : Susceptible to nucleophilic aromatic substitution.

-

Thiazole-pyridinylamino side chain : May participate in coordination or hydrogen bonding.

-

Cyclopropyl group : Offers steric hindrance and stability under certain conditions.

While no direct reaction data exists in the provided sources, these functional groups suggest plausible reactivity patterns .

Synthetic Optimization Strategies

The synthesis of complex molecules like this compound likely employs Design of Experiments (DoE) and kinetic modeling , as highlighted in case studies for analogous compounds :

Key Optimization Parameters

Kinetic Insights

-

Reactions often follow multi-step mechanisms (e.g., azetidinium ion formation in cediranib synthesis) .

-

First-order kinetics may indicate rate-limiting steps involving intermediates .

Challenges in Scale-Up

No direct data exists for this compound, but general considerations include:

-

Impurity control : Byproducts from fluorine displacement or thiazole degradation.

-

Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) often used for amide bond stability .

-

Catalysis : Potential use of transition metals for C–N coupling (unconfirmed for this compound).

Biological Activity Context

As a VEGFR-2 inhibitor (IC50 = 23 nM) , this compound’s stability in physiological conditions (e.g., hydrolysis in blood plasma) is critical but unreported in the provided sources.

Data Gaps and Recommendations

The absence of explicit reaction data for this compound in the reviewed literature highlights the need for further experimental studies, including:

-

Degradation studies : Hydrolytic/oxidative pathways.

-

Synthetic route publication : Detailed steps, catalysts, and yields.

科学研究应用

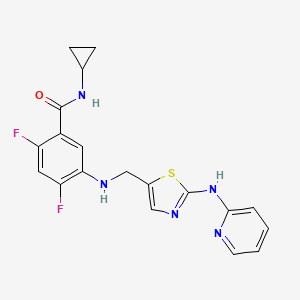

Introduction to BMS-605541

This compound is a potent ATP-competitive inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), with an IC50 value of 23 nM. This compound exhibits more than ten-fold selectivity for VEGFR-2 over VEGFR-1, making it a significant candidate in cancer research, particularly in the treatment of various tumors, including lung and colon cancers. Its chemical structure is characterized as N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide, and it is noted for its high purity (≥98%) and oral bioavailability in rodent models .

Applications in Cancer Research

This compound has been primarily studied for its antitumor properties. The following sections detail its applications across various cancer types and mechanisms of action.

Antitumor Efficacy

This compound has demonstrated significant antitumor activity in preclinical models. It is particularly effective against:

- Lung Cancer : Studies have shown that this compound inhibits tumor growth in lung cancer xenograft models, indicating its potential as a therapeutic agent .

- Colorectal Cancer : Similar efficacy has been observed in colon cancer models, further supporting its role as a VEGFR-2 inhibitor in targeting tumor angiogenesis .

Case Study: Fibroblast Growth Factor Interaction

In a study investigating the interactions between fibroblast growth factor (FGF) and neuronal activation, this compound was used to block FGF-induced effects on specific neuronal populations. The results indicated that FGF1 activation of neurons was dependent on VEGFR signaling, highlighting the compound's role beyond traditional cancer applications into neurobiology .

Table 1: Summary of Preclinical Findings on this compound

| Study Type | Cancer Type | Model Type | Key Findings |

|---|---|---|---|

| Xenograft Study | Lung Cancer | Human Tumor Models | Significant reduction in tumor size |

| Xenograft Study | Colorectal Cancer | Human Tumor Models | Inhibition of angiogenesis and tumor growth |

| Neurobiological Study | Neuronal Activation | Rodent Models | Blocked FGF1 effects on neuronal activation via VEGFR |

Clinical Trials and Future Directions

While this compound has shown promise in preclinical studies, its transition to clinical trials is essential for determining its efficacy and safety in humans. Bristol Myers Squibb has been involved in various research initiatives aimed at advancing this compound through clinical phases.

Ongoing Research Initiatives

Bristol Myers Squibb supports independent research through Investigator Sponsored Research (ISR) programs, encouraging academic partnerships to explore novel applications of this compound in oncology and beyond . The focus areas include:

- Investigating combination therapies with other anticancer agents.

- Exploring its potential applications in other diseases influenced by VEGF signaling.

作用机制

BMS 605541通过选择性抑制VEGFR-2的激酶活性发挥作用。这种抑制阻止了VEGFR-2的磷酸化以及随后参与血管生成的下游信号通路激活。 通过阻断这些途径,BMS 605541有效地降低了内皮细胞的增殖、迁移和存活,从而抑制肿瘤的生长和转移 .

BMS 605541的分子靶点包括VEGFR-2、Flk-1、VEGFR-1和PDGFR-β。 该化合物与这些受体的ATP结合位点结合,阻止其激活和随后的信号传导 .

相似化合物的比较

BMS 605541在其作为VEGFR-2激酶抑制剂的选择性和效力方面是独一无二的。类似的化合物包括:

舒尼替尼: 另一种VEGFR-2抑制剂,具有更广泛的激酶抑制活性,包括PDGFR和c-Kit。

索拉非尼: 一种多激酶抑制剂,靶向VEGFR、PDGFR和RAF激酶。

与这些化合物相比,BMS 605541对VEGFR-2表现出更高的选择性,使其成为研究VEGFR-2特异性途径和开发靶向疗法的宝贵工具。

生物活性

BMS-605541 is a potent ATP-competitive inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. This compound has been evaluated for its biological activity, particularly in the context of cancer treatment.

Chemical Profile

- Chemical Name : this compound

- CAS Registry Number : 639858-32-5

- Molecular Weight : 421.5 g/mol

- IC50 Value : 23 nM for VEGFR-2

- Selectivity : Over 10-fold selectivity for VEGFR-2 compared to VEGFR-1 .

This compound functions by competitively inhibiting the ATP-binding site of VEGFR-2. This inhibition prevents the receptor from activating downstream signaling pathways essential for endothelial cell proliferation and migration, thereby reducing angiogenesis associated with tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits VEGFR-2 phosphorylation in human endothelial cells. The compound's potency was assessed through various assays, including:

- Cell Viability Assays : Using cell lines such as HUVEC (human umbilical vein endothelial cells), researchers measured the impact of this compound on cell proliferation.

- Angiogenesis Assays : The compound was tested in Matrigel assays to evaluate its effect on tube formation by endothelial cells.

Results Summary

| Assay Type | Result |

|---|---|

| IC50 (VEGFR-2) | 23 nM |

| Selectivity | >10-fold for VEGFR-2 over VEGFR-1 |

| Inhibition of Tube Formation | Significant reduction observed in Matrigel assays |

Case Studies and Clinical Applications

This compound has been explored in preclinical models for various cancers, including lung and colorectal cancers. Notably, it has shown promise in:

- Lung Cancer Models : In xenograft models, this compound administration led to reduced tumor growth and improved survival rates.

- Colorectal Cancer Studies : The compound demonstrated efficacy in inhibiting tumor-associated angiogenesis, suggesting potential for therapeutic use in colorectal cancer patients.

Research Findings

A study published in the European Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of this compound derivatives, revealing that modifications to the core structure can enhance potency and selectivity against VEGFRs .

Key Findings from Literature

- Efficacy : this compound significantly inhibited tumor growth in preclinical models.

- Safety Profile : Early studies suggested a favorable safety profile, with minimal off-target effects observed at therapeutic doses.

- Combination Therapies : Investigations into combining this compound with other chemotherapeutics are ongoing to assess synergistic effects.

属性

IUPAC Name |

N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPLTRAPYIXFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。